2-Chloro-4-methylbenzylamine hydrochloride
Overview
Description
2-Chloro-4-methylbenzylamine hydrochloride is an organic compound with the chemical formula C8H11Cl2N. It is a derivative of benzylamine, where the benzyl group is substituted with a chlorine atom at the second position and a methyl group at the fourth position. This compound is commonly used in chemical synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-methylbenzylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the amine product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in high purity. Industrial production methods are optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylbenzylamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various substituted benzylamine derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, often in the presence of a suitable solvent such as ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted benzylamine derivatives.
Oxidation Reactions: Imines or nitriles.
Reduction Reactions: Secondary or tertiary amines.
Scientific Research Applications
2-Chloro-4-methylbenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-methylbenzylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylbenzyl chloride: A precursor in the synthesis of 2-chloro-4-methylbenzylamine hydrochloride.
4-Chloro-2-methylbenzylamine: A structural isomer with different substitution patterns.
2-Chloro-4-methylphenylamine: Another related compound with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are leveraged.
Properties
IUPAC Name |
(2-chloro-4-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDVWBXNJYMHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202522-25-6 | |
Record name | Benzenemethanamine, 2-chloro-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202522-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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